molecular formula C17H25BrN2O2 B12442495 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine CAS No. 887587-63-5

1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine

Cat. No.: B12442495
CAS No.: 887587-63-5
M. Wt: 369.3 g/mol
InChI Key: CRQSYKAYDAEWFW-UHFFFAOYSA-N
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Description

1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a brominated phenyl group, and a Boc (tert-butoxycarbonyl) protecting group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Brominated Phenyl Group: The brominated phenyl group is introduced through a nucleophilic substitution reaction, where a brominated phenylamine reacts with a suitable piperidine derivative.

    Protection with Boc Group: The final step involves the protection of the amine group with a Boc group, which is achieved using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenyl group to other functional groups, such as amines or alcohols.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The brominated phenyl group and piperidine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The Boc group provides stability and protection during chemical reactions, ensuring the compound’s integrity until it reaches its target site.

Comparison with Similar Compounds

  • 1-Boc-2-[(3-chloro-phenylamino)-methyl]-piperidine
  • 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine
  • 1-Boc-2-[(3-iodo-phenylamino)-methyl]-piperidine

Comparison: 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

CAS No.

887587-63-5

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 2-[(3-bromoanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3

InChI Key

CRQSYKAYDAEWFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)Br

Origin of Product

United States

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